N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide
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Overview
Description
N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound characterized by the presence of fluorine and trifluoromethyl groups. These groups are known for their significant impact on the chemical and physical properties of the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps. One common method includes the use of 2-fluoro-5-(trifluoromethyl)phenylboronic acid as a starting material . This compound undergoes a series of reactions, including Suzuki-Miyaura coupling, to form the desired product . The reaction conditions often involve the use of palladium catalysts and specific solvents to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways . The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity, leading to its desired effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate
- 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
- (2-Fluoro-5-trifluoromethyl-phenyl)-hydrazine hydrochloride
Uniqueness
N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide stands out due to its unique combination of functional groups, which impart distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H11F4NO2 |
---|---|
Molecular Weight |
337.27 g/mol |
IUPAC Name |
N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C17H11F4NO2/c1-9-11-4-2-3-5-14(11)24-15(9)16(23)22-13-8-10(17(19,20)21)6-7-12(13)18/h2-8H,1H3,(H,22,23) |
InChI Key |
LMFKQGLZZAACIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)F |
Origin of Product |
United States |
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